Epirubicinol
Overview
Description
Epirubicinol is a metabolite of the anthracycline drug epirubicin, which is widely used in chemotherapy. This compound is formed through the reduction of the C-13 keto group of epirubicin. This compound retains the antitumor properties of its parent compound and is involved in the therapeutic effects and side effects associated with epirubicin treatment.
Mechanism of Action
- The binding of Epirubicinol to DNA triggers DNA cleavage by topoisomerase II, resulting in cytocidal (cell-killing) activity .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Epirubicinol interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II . These interactions disrupt the synthesis and function of DNA, contributing to this compound’s antitumor effects .
Cellular Effects
This compound exhibits cytotoxic activity, although its in vivo concentrations are unlikely to reach levels sufficient to produce cytotoxic effects . It interferes with DNA synthesis and function, leading to cell death . The compound’s cytotoxic effects may also involve binding to cell membranes and plasma proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . By intercalating DNA strands, it inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, leading to cell death .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Epirubicin, from which this compound is derived, can be described by a 3-compartment model, with half-life values of 3.2 minutes, 1.2 hours, and 32 hours for each phase . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research on Epirubicin suggests that its effects are dose-dependent
Metabolic Pathways
This compound is a metabolite of Epirubicin, formed through the reduction of the C-13 keto-group . Other metabolites of Epirubicin include 2 glucuronides and 4 aglycones . These metabolic pathways, unique to Epirubicin metabolism in humans, might explain the better tolerability of Epirubicin compared to Doxorubicin .
Transport and Distribution
Epirubicin, the parent compound of this compound, is extensively distributed into tissues . Its elimination is predominantly biliary, with less than 15% of the drug excreted in the urine . This suggests that this compound may also be widely distributed within cells and tissues.
Subcellular Localization
Given that Epirubicin, its parent compound, interacts with DNA and topoisomerase II , it is likely that this compound is also localized in the nucleus where these molecules are found
Preparation Methods
Synthetic Routes and Reaction Conditions: Epirubicinol is primarily synthesized through the metabolic reduction of epirubicin in the body. The reduction of the C-13 keto group in epirubicin results in the formation of this compound. This process can be replicated in vitro using specific reducing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the biotransformation of epirubicin using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, ensuring the efficient conversion of epirubicin to this compound. The process typically involves the use of specific strains of bacteria or enzymes that catalyze the reduction reaction.
Chemical Reactions Analysis
Types of Reactions: Epirubicinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to epirubicin under certain conditions.
Reduction: Further reduction of this compound can lead to the formation of other metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Reformation of epirubicin.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted this compound derivatives with modified pharmacological properties.
Scientific Research Applications
Epirubicinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolic pathways of anthracyclines and their derivatives.
Biology: Investigated for its role in the cellular mechanisms of drug resistance and toxicity.
Medicine: Studied for its therapeutic potential and side effects in cancer treatment, particularly in breast cancer, ovarian cancer, and lymphomas.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of anthracycline-based therapies.
Comparison with Similar Compounds
Doxorubicinol: A metabolite of doxorubicin with similar antitumor properties.
Daunorubicinol: A metabolite of daunorubicin, another anthracycline used in chemotherapy.
Idarubicinol: A metabolite of idarubicin, known for its potent antitumor activity.
Comparison: Epirubicinol is unique due to its specific metabolic pathway and the distinct spatial orientation of its hydroxyl group at the 4’ carbon of the sugar moiety. This difference in chirality may account for its faster elimination and reduced toxicity compared to other anthracycline metabolites. Additionally, this compound’s formation and activity are closely linked to the therapeutic and side effect profiles of epirubicin, making it a critical compound in understanding and optimizing anthracycline-based cancer treatments.
Biological Activity
Epirubicinol, a metabolite of epirubicin, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of this compound's mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound exhibits antitumor properties through several mechanisms:
- DNA Intercalation : Similar to its parent compound epirubicin, this compound intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription .
- Topoisomerase II Inhibition : It stabilizes the topoisomerase II-DNA complex, preventing the religation of DNA strands after they have been cleaved. This action is crucial in halting cancer cell proliferation .
- Cytotoxicity : this compound induces cytotoxic effects by promoting apoptosis in cancer cells, which is mediated through various signaling pathways that lead to programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Epirubicin is absorbed rapidly with a bioavailability of nearly 100% .
- Volume of Distribution : The volume of distribution ranges from 21 to 27 L/kg depending on the administered dose .
- Protein Binding : It has a high protein binding rate of approximately 77%, which influences its distribution and therapeutic efficacy .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in breast cancer:
- High-Dose Regimens : A study involving 565 operable breast cancer patients demonstrated that higher doses of epirubicin (100 mg/m²) significantly improved disease-free survival (DFS) and overall survival (OS) compared to lower doses (50 mg/m²) after five years of follow-up .
Treatment Group | Dose (mg/m²) | DFS Improvement | OS Improvement |
---|---|---|---|
FEC 50 | 50 | Baseline | Baseline |
FEC 100 | 100 | Significant | Significant |
- Combination Therapies : In metastatic breast cancer, epirubicin combined with cyclophosphamide showed comparable efficacy to other regimens. The objective response rates were 65% for epirubicin-paclitaxel combinations versus 55% for epirubicin-cyclophosphamide combinations .
Safety Profile
The safety profile of this compound is critical for its clinical use:
- Adverse Effects : Common adverse effects include leukopenia, nausea, vomiting, and cardiotoxicity. Notably, a recent analysis highlighted unexpected adverse drug reactions such as hepatic artery stenosis and gait apraxia associated with epirubicin use .
Adverse Effects | Incidence (%) |
---|---|
Leukopenia | High |
Nausea/Vomiting | Moderate |
Cardiotoxicity | Significant |
Gait Apraxia | Emerging Concern |
Case Studies
Several case studies have illustrated the real-world implications of this compound's use:
- Breast Cancer Treatment : A cohort study involving neoadjuvant chemotherapy with epirubicin reported high pathological complete response rates, indicating effective tumor reduction prior to surgery. The study compared outcomes with pegylated liposomal doxorubicin and found no significant difference in efficacy but noted differences in toxicity profiles .
- Adverse Drug Reactions Analysis : A retrospective analysis from the FDA Adverse Event Reporting System (FAERS) identified over 3919 cases linked to epirubicin use. Among these, significant adverse reactions were reported, emphasizing the need for careful monitoring during treatment .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-QXAZHNFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-56-1 | |
Record name | 13-Dihydro-4'-epidoxorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIRUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.